(Z)-4-(tert-butyl)-N-(3-(2-ethoxyethyl)-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-(tert-butyl)-N-(3-(2-ethoxyethyl)-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene scaffold. The Z-configuration of the imine bond ensures a planar geometry critical for intermolecular interactions, such as π-π stacking or hydrogen bonding. Key structural attributes include:
- A tert-butyl group at the 4-position of the benzamide ring, providing steric bulk and enhancing lipophilicity.
- A 2-ethoxyethyl substituent on the thiazole nitrogen, introducing flexibility and polar ether linkages.
- A 4-methoxy group on the benzothiazole ring, contributing electron-donating effects and influencing solubility.
Properties
IUPAC Name |
4-tert-butyl-N-[3-(2-ethoxyethyl)-4-methoxy-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-6-28-15-14-25-20-18(27-5)8-7-9-19(20)29-22(25)24-21(26)16-10-12-17(13-11-16)23(2,3)4/h7-13H,6,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZRDPPVVGOTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C(C)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(tert-butyl)-N-(3-(2-ethoxyethyl)-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a benzamide core with a tert-butyl group and a benzo[d]thiazole moiety. The chemical formula is , with a molecular weight of approximately 366.46 g/mol.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, related benzothiazole derivatives have shown high antioxidant activity in various assays, including ABTS and FRAP assays, which evaluate the ability to scavenge free radicals and reduce oxidized species . The presence of the methoxy and ethoxyethyl groups in this compound may enhance its electron-donating capacity, contributing to its antioxidant potential.
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory activity, particularly against acetylcholinesterase (AChE). Inhibitors of AChE are crucial for treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have demonstrated IC50 values indicating effective inhibition of AChE activity .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The ability to donate electrons helps neutralize free radicals, thus protecting cellular components from oxidative damage.
- Enzyme Interaction : The specific binding to AChE may prevent the breakdown of acetylcholine, enhancing cholinergic signaling in the nervous system.
- Cell Signaling Modulation : By influencing pathways related to cell survival and apoptosis, the compound may exert anticancer effects.
Case Studies and Research Findings
While specific studies on this compound are scarce, analysis of related compounds provides insights:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two analogues from the literature, focusing on structural, electronic, and physicochemical properties.
Structural and Functional Group Analysis
Key Observations:
- Substituent Diversity : The target compound’s tert-butyl and 2-ethoxyethyl groups contrast with the methyl () and sulfamoyl () substituents in analogues.
Physicochemical Properties (Hypothetical)
Rationale:
Q & A
Basic Research Questions
Q. What are the key steps and intermediates in synthesizing (Z)-4-(tert-butyl)-N-(3-(2-ethoxyethyl)-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide?
- Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Preparation of the benzo[d]thiazole core via condensation of substituted benzaldehydes with thioamides under reflux in acetic acid, as described for analogous thiazolidinone derivatives .
- Step 2 : Introduction of the 2-ethoxyethyl group via alkylation using 2-ethoxyethyl bromide in the presence of potassium carbonate .
- Step 3 : Formation of the imine bond (ylidene) through a Schiff base reaction under anhydrous conditions with catalytic acetic acid .
- Key intermediates : 4-Methoxybenzo[d]thiazol-2(3H)-one and tert-butyl-substituted benzoyl chloride are critical precursors.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Answer :
- 1H/13C NMR : To confirm the Z-configuration of the imine bond and substituent positions. For example, the ylidene proton typically appears as a singlet near δ 8.5–9.0 ppm .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and C=N (imine, ~1600 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of the tert-butyl group at m/z ~57) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the benzo[d]thiazole core?
- Answer :
- Catalyst Screening : Use of sodium acetate in glacial acetic acid enhances cyclization efficiency for thiazole formation .
- Solvent Effects : Refluxing in DMF or THF improves solubility of aromatic intermediates .
- Temperature Control : Maintaining 80–90°C during imine formation prevents side reactions like hydrolysis .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves byproducts, achieving >95% purity .
Q. How to address discrepancies in spectral data interpretation (e.g., overlapping NMR signals)?
- Answer :
- 2D NMR (COSY, HSQC) : Resolves signal overlap by correlating 1H-1H and 1H-13C couplings. For example, HSQC can distinguish methoxy (δ 3.8–4.0 ppm) from ethoxyethyl protons .
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., hindered rotation of the tert-butyl group) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify assignments .
Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?
- Answer :
- Analog Synthesis : Modify substituents (e.g., replace tert-butyl with CF₃ or CH₃) to assess steric/electronic effects on biological activity .
- Biological Assays : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., microsomal incubation) and logP values to correlate lipophilicity with cell permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
